molecular formula C9H8N2S B13501792 2-(Pyridin-3-yl)thiophen-3-amine

2-(Pyridin-3-yl)thiophen-3-amine

Cat. No.: B13501792
M. Wt: 176.24 g/mol
InChI Key: CFLNQSXQOBPVDV-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)thiophen-3-amine is a heterocyclic compound that features both pyridine and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-(Pyridin-3-yl)thiophen-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)thiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

2-(Pyridin-3-yl)thiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)thiophen-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)thiophen-3-amine
  • 2-(Pyridin-4-yl)thiophen-3-amine
  • 2-(Pyridin-3-yl)thiophen-2-amine

Uniqueness

2-(Pyridin-3-yl)thiophen-3-amine is unique due to the specific positioning of the pyridine and thiophene rings, which influences its chemical reactivity and biological activity. The compound’s structure allows for selective interactions with biological targets, making it a valuable molecule for drug discovery and development.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-pyridin-3-ylthiophen-3-amine

InChI

InChI=1S/C9H8N2S/c10-8-3-5-12-9(8)7-2-1-4-11-6-7/h1-6H,10H2

InChI Key

CFLNQSXQOBPVDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CS2)N

Origin of Product

United States

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